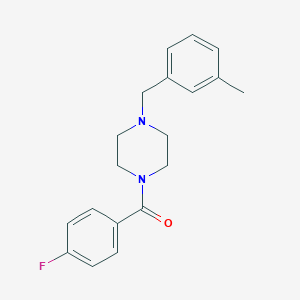![molecular formula C15H18N2O2S B444910 METHYL 4-[4,4,6-TRIMETHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]BENZOATE](/img/structure/B444910.png)
METHYL 4-[4,4,6-TRIMETHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[4,4,6-TRIMETHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]BENZOATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of 4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidine with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, potentially using reducing agents like lithium aluminum hydride.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-thioxo derivatives.
Substitution: Various substituted benzoates.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of METHYL 4-[4,4,6-TRIMETHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]BENZOATE would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The thioxo group might play a role in binding to metal ions or interacting with thiol groups in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(4,4,6-trimethyl-2-oxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate: Similar structure but with an oxo group instead of a thioxo group.
Ethyl 4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate is unique due to the presence of the thioxo group, which can impart different chemical reactivity and biological activity compared to its oxo analogs. This uniqueness can be leveraged in designing compounds with specific properties for research and industrial applications.
Propriétés
Formule moléculaire |
C15H18N2O2S |
|---|---|
Poids moléculaire |
290.4g/mol |
Nom IUPAC |
methyl 4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoate |
InChI |
InChI=1S/C15H18N2O2S/c1-10-9-15(2,3)16-14(20)17(10)12-7-5-11(6-8-12)13(18)19-4/h5-9H,1-4H3,(H,16,20) |
Clé InChI |
MKHHGIREJPDXPY-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)OC)(C)C |
SMILES canonique |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B444827.png)
![1-(4-CHLOROBENZENESULFONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B444830.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B444832.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B444833.png)
![1-(2-Bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B444836.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine](/img/structure/B444838.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B444839.png)
![(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B444842.png)
![1-(3,5-Bis{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B444843.png)

![1-(3,4-Dimethoxybenzoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B444846.png)


![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B444850.png)
